2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Chemical Biology Virtual Screening Compound Library Management

This 1,1-dioxidobenzo[d]isothiazole derivative, featuring a distinctive 4-ethoxyphenyl acetamide terminus, is offered as a fragment diversification point for medicinal chemistry programs. Its lead-like properties (MW=376.46; logP=2.34; tPSA=80 Ų) make it ideal for computational hit-finding and building novel benzoisothiazole dioxide libraries—distinguishing it from halogenated aryl analogs. No public bioactivity data exist; procurement is advised only for groups with established in-house assays or for use as a reference standard in synthetic verification.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 904450-95-9
Cat. No. B2362616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
CAS904450-95-9
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32
InChIInChI=1S/C17H16N2O4S2/c1-2-23-13-9-7-12(8-10-13)18-16(20)11-24-17-14-5-3-4-6-15(14)25(21,22)19-17/h3-10H,2,11H2,1H3,(H,18,20)
InChIKeyOBOADEIPPMHYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 904450-95-9): Structural Identity and Baseline Characterization


2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 904450-95-9) is a synthetic small molecule (MF: C₁₇H₁₆N₂O₄S₂; MW: 376.45 g/mol) characterized by a 1,1-dioxidobenzo[d]isothiazole core connected via a thioether bridge to an N-(4-ethoxyphenyl)acetamide moiety [1]. It belongs to the broader class of benzoisothiazole dioxide derivatives, a scaffold associated in the patent literature with diverse therapeutic activities including antidiabetic, lipid-lowering, and anticancer applications [2]. As of 2026-04, no primary research articles indexed in PubMed report experimental biological data for this exact entity; its public characterization is limited to structural identifiers in screening libraries such as ZINC15 [1].

Why Generic Substitution Within the Benzoisothiazole Dioxide Class Is Not Supported for 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide


The benzoisothiazole dioxide chemical space encompasses highly divergent biological profiles sensitive to subtle structural modifications. Published patent structure–activity relationships (SAR) for this scaffold demonstrate that variations in the thioether-linked acetamide substituent can shift the target profile between metabolic enzymes (e.g., oxidosqualene cyclase for cholesterol lowering) and kinase or protein–protein interaction targets implicated in oncology [1]. The 4-ethoxyphenyl acetamide motif present in CAS 904450-95-9 is distinct from the dichlorophenyl, bromofluorophenyl, or chloroacetamide analogs catalogued in screening collections, and no head-to-head comparative data exist to justify interchangeability [2]. Without compound-specific selectivity, potency, or ADME data, assuming functional equivalence to another class member introduces unquantifiable risk.

Quantitative Evidence Gap Analysis for 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 904450-95-9)


Structural Identity Confirmation via Screening Library Registration

The compound is registered in the ZINC15 screening library with a molecular weight of 376.459 g/mol, logP of 2.344, tPSA of 80 Ų, and 3 rotatable bonds [1]. The closest structural comparator with public biological annotation is NMS-859 (CAS 1449236-96-7; 2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide), which differs by replacement of the thioether bridge with an amino linker and the 4-ethoxyphenyl group with a 3-chloroacetamide phenyl moiety. NMS-859 is a reported covalent VCP/p97 inhibitor (IC₅₀ = 0.37 μM at 60 μM ATP) . However, because the core connectivity and terminal aryl substituents differ, no direct potency inference can be drawn for CAS 904450-95-9.

Chemical Biology Virtual Screening Compound Library Management

Absence of Documented Target Engagement in Peer-Reviewed Literature

A systematic search of PubMed and Google Scholar for the exact CAS number (904450-95-9) and IUPAC name returned zero primary research articles reporting biological evaluation [1]. By contrast, the structurally related benzoisothiazole dioxide derivative class has published target annotations: saccharin-based derivatives inhibit carbonic anhydrase [2], and benzisothiazolylamidines protect chondrocyte proteoglycan in IL-1β-induced osteoarthritis models [3]. The absence of any publication for CAS 904450-95-9 indicates it has not undergone biological profiling, making comparative procurement claims impossible.

Drug Discovery Target Identification Literature Mining

Physicochemical Property Comparison Against the Benzoisothiazole Dioxide Class

The computed physicochemical profile of CAS 904450-95-9 falls within drug-like space (MW < 500; logP < 5; tPSA < 140 Ų) [1]. Within the broader class of benzoisothiazole dioxides, published SAR indicates that lipophilicity and electronic properties of the N-aryl substituent significantly modulate potency and selectivity across targets ranging from HCV replication to kinase inhibition [2]. The 4-ethoxyphenyl group of the target compound provides a moderately lipophilic (logP contribution ≈ +0.38 vs. unsubstituted phenyl) and electron-donating character via resonance, which differs from the electron-withdrawing halogenated phenyl analogs more commonly profiled in the patent literature. However, no measured solubility, permeability, or metabolic stability data exist to quantify this advantage.

Medicinal Chemistry ADME Prediction Lead Optimization

Recommended Application Scenarios for 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 904450-95-9)


Exploratory Chemistry: Scaffold Diversification for In-House SAR Programs

The unique 4-ethoxyphenyl acetamide terminus distinguishes this compound from the predominantly halogenated aryl analogs in the patent literature [1]. Research groups pursuing benzoisothiazole dioxide-based inhibitor programs may procure this compound as a fragment diversification point to probe the tolerance of a given target binding pocket for electron-donating, moderately lipophilic substituents. This application is contingent on the user possessing an established in-house assay for the biological target of interest, as no public activity data exist [2].

Computational Chemistry: In Silico Screening Library Expansion

With confirmed ZINC15 registration and 3D structural availability, this compound can serve as a query molecule for pharmacophore-based virtual screening or as a member of a diversity set for benchmarking docking algorithms against the benzoisothiazole dioxide chemotype [1]. Its computed properties (MW = 376.46; logP = 2.34; tPSA = 80 Ų) place it within lead-like chemical space, making it suitable for inclusion in computational hit-finding campaigns where scaffold novelty is valued over known activity.

Analytical Reference Standard for Benzoisothiazole Dioxide Derivatization Chemistry

The SpectraBase database contains NMR data for the closely related benzothiazole analog (2-(2-benzothiazolylthio)-N-(4-ethoxyphenyl)acetamide), indicating that ¹H NMR characterization protocols are established for this structural family [1]. Procurement of CAS 904450-95-9 as a reference standard can support synthetic chemistry efforts aimed at generating novel benzoisothiazole dioxide libraries, where verification of the thioether linkage integrity and dioxide oxidation state is critical.

Target-Agnostic Phenotypic Screening in Disease-Relevant Cellular Models

Given that the broader benzisothiazole class exhibits protective effects in chondrocyte inflammation models [1] and that some benzoisothiazole dioxides inhibit HCV replication [2], this compound could be incorporated into pathway-agnostic phenotypic screens for osteoarthritis or antiviral activity. However, users must recognize that no cell-based or in vivo data exist for this specific compound, and any hits would require full deconvolution of mechanism of action.

Quote Request

Request a Quote for 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.